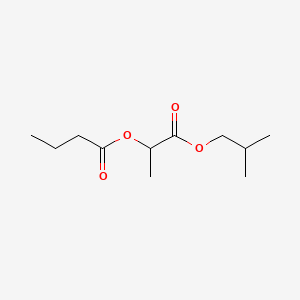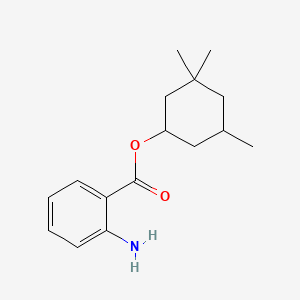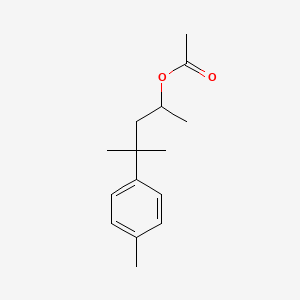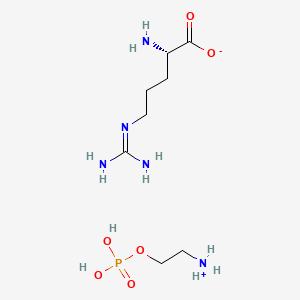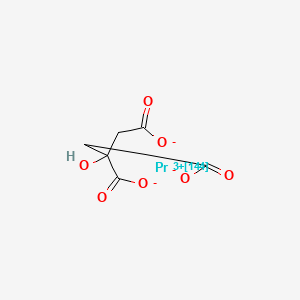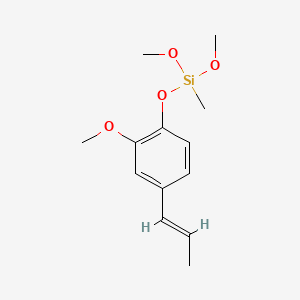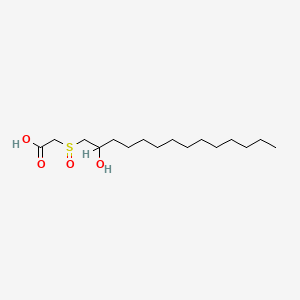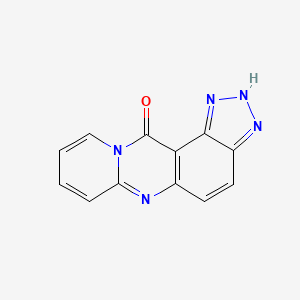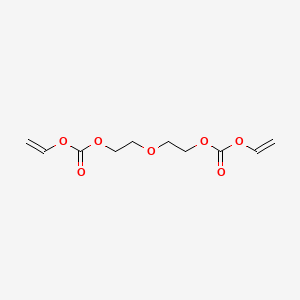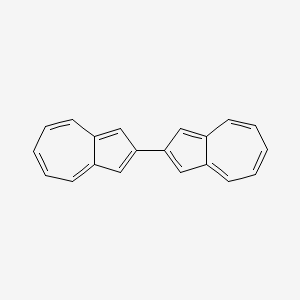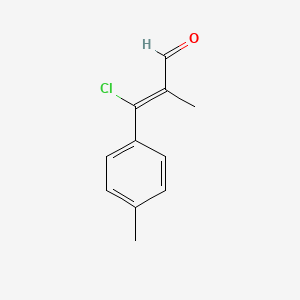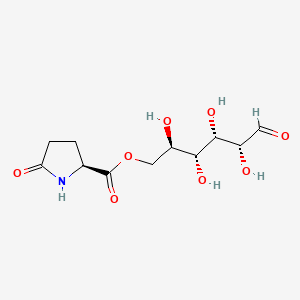
5-Oxo-L-proline, 6-ester with D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-L-proline, 6-ester with D-glucose: is a compound that combines the properties of 5-oxo-L-proline and D-glucose. This compound is known for its unique structure, which includes a five-membered ring and multiple functional groups such as ester, amide, and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-oxo-L-proline, 6-ester with D-glucose typically involves the esterification of 5-oxo-L-proline with D-glucose. This reaction can be carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide . The reaction is usually performed at elevated temperatures to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the glucose moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the 5-oxo-L-proline.
Substitution: Nucleophilic substitution reactions can take place at the ester and amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted esters or amides .
Scientific Research Applications
Chemistry: In chemistry, 5-oxo-L-proline, 6-ester with D-glucose is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role in metabolic pathways. It is particularly interesting for its potential to modulate enzyme activity and influence cellular processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in drug delivery systems due to its ability to form stable complexes with various drugs .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 5-oxo-L-proline, 6-ester with D-glucose involves its interaction with specific molecular targets and pathways. The ester and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate enzyme activity and influence metabolic pathways, leading to various biological effects .
Comparison with Similar Compounds
- DL-Proline, 5-oxo-
- L-Pyroglutamic acid
- DL-5-Oxoproline
Comparison: 5-Oxo-L-proline, 6-ester with D-glucose is unique due to its ester linkage with D-glucose, which imparts additional functional properties compared to its analogs. While similar compounds like DL-Proline, 5-oxo- and L-Pyroglutamic acid share the 5-oxo-L-proline core, the esterification with D-glucose enhances its solubility and potential for forming stable complexes .
Properties
CAS No. |
93804-89-8 |
|---|---|
Molecular Formula |
C11H17NO8 |
Molecular Weight |
291.25 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO8/c13-3-6(14)9(17)10(18)7(15)4-20-11(19)5-1-2-8(16)12-5/h3,5-7,9-10,14-15,17-18H,1-2,4H2,(H,12,16)/t5-,6-,7+,9+,10+/m0/s1 |
InChI Key |
KXLRNESYBKIQEK-ZSAGQLGGSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O |
Canonical SMILES |
C1CC(=O)NC1C(=O)OCC(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


